molecular formula C4H9ClN2O2 B13632128 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B13632128
M. Wt: 152.58 g/mol
InChI Key: LHCAUGYHUWPEMM-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The compound’s structure features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Scientific Research Applications

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones, which are known to be effective against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its effectiveness as an antibacterial agent make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-amino-5-methyl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c1-3-2-6(5)4(7)8-3;/h3H,2,5H2,1H3;1H

InChI Key

LHCAUGYHUWPEMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)N.Cl

Origin of Product

United States

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